Cas no 2072867-07-1 (3-Amino-4-(2,4,5-trifluorophenyl)butanyl Sitagliptin)

3-Amino-4-(2,4,5-trifluorophenyl)butanyl Sitagliptin Chemical and Physical Properties
Names and Identifiers
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- Q36HRH72XU
- (R)-3-amino-N-((R)-4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)-4-(2,4,5-trifluorophenyl)butanamide
- (3R)-3-amino-N-[(2R)-4-oxo-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]-4-(2,4,5-trifluorophenyl)butanamide
- 3-Amino-4-(2,4,5-trifluorophenyl)butanylSitagliptin
- Sitagliptin dimer
- Sitagliptin Dimer Impurity
- 3-Ami
- 2072867-07-1
- (betaR)-beta-Amino-N-((1R)-3-(5,6-dihydro-3-(trifluoromethyl)-1,2,4-triazolo(4,3-a)pyrazin-7(8H)-yl)-3-oxo-1-((2,4,5-trifluorophenyl)methyl)propyl)-2,4,5-trifluorobenzenebutanamide
- UNII-Q36HRH72XU
- (R)-3-amino-N-((R)-4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)-4-(2,4,5-trifluorophenyl)butanamide? (Sitagliptin Impurity pound(c)
- Benzenebutanamide, beta-amino-N-((1R)-3-(5,6-dihydro-3-(trifluoromethyl)-1,2,4-triazolo(4,3-a)pyrazin-7(8H)-yl)-3-oxo-1-((2,4,5-trifluorophenyl)methyl)propyl)-2,4,5-trifluoro-, (betaR)-
- CS-0165429
- Sitagliptin Impurity 14
- EN300-755485
- (.BETA.R)-.BETA.-AMINO-N-((1R)-3-(5,6-DIHYDRO-3-(TRIFLUOROMETHYL)-1,2,4-TRIAZOLO(4,3-A)PYRAZIN-7(8H)-YL)-3-OXO-1-((2,4,5-TRIFLUOROPHENYL)METHYL)PROPYL)-2,4,5-TRIFLUOROBENZENEBUTANAMIDE
- (3R)-3-amino-N-[(2R)-4-oxo-4-[3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]-4-(2,4,5-trifluorophenyl)butanamide
- BENZENEBUTANAMIDE, .BETA.-AMINO-N-((1R)-3-(5,6-DIHYDRO-3-(TRIFLUOROMETHYL)-1,2,4-TRIAZOLO(4,3-A)PYRAZIN-7(8H)-YL)-3-OXO-1-((2,4,5-TRIFLUOROPHENYL)METHYL)PROPYL)-2,4,5-TRIFLUORO-, (.BETA.R)-
- 3-Amino-4-(2,4,5-trifluorophenyl)butanyl sitagliptin
- 3-Amino-4-(2,4,5-trifluorophenyl)butanyl Sitagliptin
-
- Inchi: 1S/C26H23F9N6O2/c27-16-9-20(31)18(29)5-12(16)3-14(36)7-23(42)37-15(4-13-6-19(30)21(32)10-17(13)28)8-24(43)40-1-2-41-22(11-40)38-39-25(41)26(33,34)35/h5-6,9-10,14-15H,1-4,7-8,11,36H2,(H,37,42)/t14-,15-/m1/s1
- InChI Key: KEGYDGSEECVTIB-HUUCEWRRSA-N
- SMILES: FC(C1=NN=C2CN(C(C[C@@H](CC3C=C(C(=CC=3F)F)F)NC(C[C@@H](CC3C=C(C(=CC=3F)F)F)N)=O)=O)CCN21)(F)F
Computed Properties
- Exact Mass: 622.17387746 g/mol
- Monoisotopic Mass: 622.17387746 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 14
- Heavy Atom Count: 43
- Rotatable Bond Count: 9
- Complexity: 967
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 106
- XLogP3: 2.3
- Molecular Weight: 622.5
3-Amino-4-(2,4,5-trifluorophenyl)butanyl Sitagliptin Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at recommended temperature
3-Amino-4-(2,4,5-trifluorophenyl)butanyl Sitagliptin Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-755485-2.5g |
(3R)-3-amino-N-[(2R)-4-oxo-4-[3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]-4-(2,4,5-trifluorophenyl)butanamide |
2072867-07-1 | 95.0% | 2.5g |
$6287.0 | 2025-03-22 | |
Enamine | EN300-755485-0.05g |
(3R)-3-amino-N-[(2R)-4-oxo-4-[3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]-4-(2,4,5-trifluorophenyl)butanamide |
2072867-07-1 | 95.0% | 0.05g |
$903.0 | 2025-03-22 | |
Enamine | EN300-755485-0.25g |
(3R)-3-amino-N-[(2R)-4-oxo-4-[3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]-4-(2,4,5-trifluorophenyl)butanamide |
2072867-07-1 | 95.0% | 0.25g |
$1587.0 | 2025-03-22 | |
TRC | A633385-25mg |
3-Amino-4-(2,4,5-trifluorophenyl)butanyl Sitagliptin |
2072867-07-1 | 25mg |
$ 167.00 | 2023-04-19 | ||
TRC | A633385-50mg |
3-Amino-4-(2,4,5-trifluorophenyl)butanyl Sitagliptin |
2072867-07-1 | 50mg |
$ 321.00 | 2023-04-19 | ||
A2B Chem LLC | AX40890-10g |
3-Amino-4-(2,4,5-trifluorophenyl)butanylSitagliptin |
2072867-07-1 | 95% | 10g |
$14553.00 | 2024-04-20 | |
Aaron | AR01E73A-10g |
3-Amino-4-(2,4,5-trifluorophenyl)butanylSitagliptin |
2072867-07-1 | 95% | 10g |
$18989.00 | 2023-12-14 | |
1PlusChem | 1P01E6UY-2.5g |
3-Amino-4-(2,4,5-trifluorophenyl)butanylSitagliptin |
2072867-07-1 | 95% | 2.5g |
$7833.00 | 2023-12-19 | |
1PlusChem | 1P01E6UY-10g |
3-Amino-4-(2,4,5-trifluorophenyl)butanylSitagliptin |
2072867-07-1 | 95% | 10g |
$17109.00 | 2023-12-19 | |
Aaron | AR01E73A-250mg |
3-Amino-4-(2,4,5-trifluorophenyl)butanylSitagliptin |
2072867-07-1 | 95% | 250mg |
$2208.00 | 2025-03-30 |
3-Amino-4-(2,4,5-trifluorophenyl)butanyl Sitagliptin Related Literature
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Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001
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Majid Beidaghi,Yury Gogotsi Energy Environ. Sci., 2014,7, 867-884
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Peng Chen Nanoscale, 2010,2, 1474-1479
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Chengjie Liu,Wei Yao,Luzhong Zhang,Hanqing Qian,Wei Wu,Xiqun Jiang Chem. Commun., 2010,46, 7566-7568
Additional information on 3-Amino-4-(2,4,5-trifluorophenyl)butanyl Sitagliptin
Sitagliptin: A Comprehensive Overview of Its Chemistry, Pharmacology, and Clinical Applications
Sitagliptin, also known as CAS No 2072867-07-1, is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor that has revolutionized the treatment of type 2 diabetes mellitus (T2DM). The compound, with the IUPAC name 3-Amino-4-(2,4,5-trifluorophenyl)butanyl Sitagliptin, was developed to address the unmet need for effective glucose-lowering agents with minimal side effects. This article delves into the chemical structure, pharmacological properties, clinical applications, and the latest research findings surrounding this innovative drug.
The chemical structure of Sitagliptin is characterized by its unique substitution pattern, which includes a trifluorophenyl group attached to a butanyl chain. This configuration not only enhances its bioavailability but also contributes to its potent DPP-4 inhibitory activity. Recent studies have highlighted the importance of this structural feature in optimizing the drug's pharmacokinetic profile, ensuring sustained therapeutic effects while minimizing adverse reactions.
From a pharmacological perspective, Sitagliptin works by inhibiting the enzyme DPP-4, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By preserving these hormones, Sitagliptin promotes insulin secretion in a glucose-dependent manner and suppresses glucagon release, leading to improved glycemic control. Emerging research has demonstrated that this mechanism not only enhances insulin sensitivity but also contributes to weight management in patients with T2DM.
Clinically, Sitagliptin has proven to be a cornerstone in the management of T2DM due to its efficacy and safety profile. Studies have shown that it significantly reduces HbA1c levels without causing hypoglycemia when used as monotherapy or in combination with other antidiabetic agents. Moreover, recent trials have explored its potential in managing comorbid conditions such as cardiovascular diseases and non-alcoholic fatty liver disease (NAFLD), further expanding its therapeutic applications.
The latest research on Sitagliptin has focused on optimizing its delivery systems to improve patient adherence and outcomes. For instance, investigations into extended-release formulations have shown promise in maintaining stable plasma concentrations over longer periods. Additionally, comparative studies with other DPP-4 inhibitors have underscored Sitagliptin's superior efficacy in certain patient populations, particularly those with renal impairment.
In conclusion, Sitagliptin, with its unique chemical structure and robust pharmacological profile, remains a pivotal agent in diabetes management. Its continued evolution through innovative research ensures that it will remain at the forefront of therapeutic advancements for years to come.
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